molecular formula C7H5BrN2S B3378065 5-Bromobenzo[c]isothiazol-3-amine CAS No. 1379324-34-1

5-Bromobenzo[c]isothiazol-3-amine

Cat. No. B3378065
CAS RN: 1379324-34-1
M. Wt: 229.1 g/mol
InChI Key: CLXQOXFKRPNAJF-UHFFFAOYSA-N
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Description

5-Bromobenzo[c]isothiazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is a heterocyclic aromatic amine that contains both sulfur and nitrogen atoms in its structure.

Scientific Research Applications

5-Bromobenzo[c]isothiazol-3-amine has potential applications in various fields of scientific research. One of the most significant applications is in medicinal chemistry, where it has been shown to exhibit promising anticancer activity. Several studies have reported that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[c]isothiazol-3-amine is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of tubulin polymerization, which is a critical process for cell division. This inhibition leads to the disruption of the microtubule network, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been reported to possess antibacterial and antifungal properties. Furthermore, studies have suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-Bromobenzo[c]isothiazol-3-amine is its ease of synthesis, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of 5-Bromobenzo[c]isothiazol-3-amine. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields such as material science and environmental science. Furthermore, further studies are needed to elucidate its mechanism of action and to explore its potential applications in the treatment of other diseases.

properties

IUPAC Name

5-bromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXQOXFKRPNAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601074
Record name 5-Bromo-2,1-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379324-34-1
Record name 5-Bromo-2,1-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,1-benzothiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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